1-(3-Cyclohexylphenyl)ethan-1-ol
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Overview
Description
1-(3-Cyclohexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol It features a cyclohexyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Cyclohexylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Cyclohexylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction typically proceeds under mild conditions and yields the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclohexylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-Cyclohexylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield cyclohexylbenzene.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(3-Cyclohexylphenyl)ethanone.
Reduction: Cyclohexylbenzene.
Substitution: 1-(3-Cyclohexylphenyl)ethyl chloride or bromide.
Scientific Research Applications
1-(3-Cyclohexylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the phenyl ring.
Phenylethanol: Contains a phenyl ring but lacks the cyclohexyl group.
Cyclohexylphenol: Contains both cyclohexyl and phenyl groups but lacks the ethan-1-ol moiety.
Uniqueness: 1-(3-Cyclohexylphenyl)ethan-1-ol is unique due to the presence of both cyclohexyl and phenyl groups attached to an ethan-1-ol moiety. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
27163-67-3 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-(3-cyclohexylphenyl)ethanol |
InChI |
InChI=1S/C14H20O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h5,8-12,15H,2-4,6-7H2,1H3 |
InChI Key |
OUYJVTLFRSKCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2CCCCC2)O |
Origin of Product |
United States |
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